3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4,4,4-trifluoro-3-oxobutanoyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)10(17)5-9(16)8-3-1-2-7(4-8)6-15/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPJYOVSKNWMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CC(=O)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Chemical Significance and Research Context
To fully appreciate the potential of 3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile, it is essential to first understand the importance of its constituent parts. The strategic fusion of a trifluoromethylated β-diketone and a benzonitrile (B105546) derivative into a single molecular entity creates a platform for diverse and innovative chemical exploration.
Trifluoromethylated β-diketones are a class of organic compounds that have garnered considerable attention in chemical research. The introduction of a trifluoromethyl (-CF3) group into the β-diketone framework imparts several advantageous properties. The strong electron-withdrawing nature of the -CF3 group increases the acidity of the methylene (B1212753) protons between the two carbonyl groups, which can facilitate certain chemical reactions.
These compounds are particularly renowned for their role as ligands in coordination chemistry. bldpharm.com They readily form stable complexes with a wide array of metal ions. The resulting metal β-diketonates often exhibit enhanced solubility in organic solvents and increased thermal stability compared to their non-fluorinated counterparts. bldpharm.com These properties are highly desirable for applications in catalysis and for the fabrication of materials through techniques like chemical vapor deposition. Furthermore, complexes derived from trifluoromethylated β-diketones are investigated for their luminescent and magnetic properties, making them valuable in the development of advanced functional materials. bldpharm.com
Benzonitrile and its derivatives are versatile building blocks in both organic synthesis and materials science. The nitrile (-CN) group is a valuable functional group that can be transformed into a variety of other moieties, such as amines, amides, and carboxylic acids, making benzonitriles key intermediates in the synthesis of pharmaceuticals and other complex organic molecules.
In the realm of materials science, the rigid, polar nature of the benzonitrile unit is exploited in the design of liquid crystals and polymers with specific electronic and optical properties. Recent research has also highlighted the ability of the benzonitrile fragment to participate in precise molecular recognition through non-covalent interactions, which is crucial for the development of supramolecular assemblies and host-guest systems. nih.gov
The dual functionality of this compound places it at the nexus of several scientific disciplines. The β-diketone portion of the molecule can act as a chelating agent for metal ions, suggesting its use in the development of novel catalysts or metal-organic frameworks (MOFs). The presence of the benzonitrile group could allow for post-synthetic modification of these materials or influence their bulk properties, such as their dielectric constant or non-linear optical response.
In medicinal chemistry, trifluoromethylated compounds are of great interest due to their enhanced metabolic stability and bioavailability. While no biological activity has been reported for this specific compound, related trifluoromethylated β-diketones have been investigated for their potential as anticancer and antimicrobial agents. researchgate.net The benzonitrile moiety is also present in a number of approved pharmaceutical agents. nih.gov
Currently, the body of academic literature specifically detailing the synthesis, properties, and applications of this compound is limited. The compound is commercially available, suggesting its utility as a building block or intermediate in chemical synthesis.
Future research could be directed towards several promising avenues:
Synthesis and Characterization: A systematic study of the synthesis of this compound, likely through a Claisen condensation reaction between 3-acetylbenzonitrile (B155718) and an ethyl trifluoroacetate (B77799), would be a valuable contribution. Detailed characterization of its spectroscopic and crystallographic properties would provide a foundational understanding of the molecule.
Coordination Chemistry: A thorough investigation of its coordination behavior with various transition metals and lanthanides could lead to the discovery of new complexes with interesting catalytic, magnetic, or luminescent properties.
Materials Science: The incorporation of this molecule into polymers or as a component in liquid crystal mixtures could be explored to assess the impact of its unique combination of functional groups on the material's properties.
Medicinal Chemistry: Its potential as a ligand for metalloenzymes or as a scaffold for the development of new bioactive compounds could be a subject of future medicinal chemistry research.
Below is a table of basic information for this compound.
| Property | Value |
| Chemical Formula | C11H6F3NO2 |
| Molecular Weight | 241.17 g/mol |
| CAS Number | 846601-25-0 |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)CC(=O)C(F)(F)F)C#N |
| Physical Description | Solid (predicted) |
The following table lists some related compounds, providing a context for the structural motifs present in this compound.
| Compound Name | CAS Number | Relationship to Target Compound |
| 3-Acetylbenzonitrile | 6136-68-1 | Potential synthetic precursor |
| Ethyl trifluoroacetate | 383-63-1 | Potential reactant for synthesis |
| 4-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile | 179184-61-3 | Isomer with a different substitution pattern |
| 1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione | 1495-03-0 | A related trifluoromethylated β-diketone |
Advanced Synthetic Methodologies for 3 4,4,4 Trifluoro 1,3 Dioxobutyl Benzonitrile and Analogs
Strategic Approaches to Trifluoroacetylated Aromatic Compounds
The synthesis of trifluoroacetylated aromatic compounds like 3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile requires a carefully planned approach that addresses both the introduction of the trifluoroacetyl group and the functionalization of the aromatic core.
Synthesis of the 4,4,4-Trifluoro-1,3-dioxobutyl Moiety
The 4,4,4-trifluoro-1,3-dioxobutyl group is a key structural feature. A common method for its synthesis involves the Claisen condensation of a methyl ketone with ethyl trifluoroacetate (B77799). For instance, the synthesis of 4,4,4-trifluoro-1-(pyridin-2-yl)butane-1,3-dione (B1586147) is achieved by reacting 2-acetylpyridine (B122185) with ethyl trifluoroacetate in the presence of a base like sodium methoxide. chemicalbook.com This reaction proceeds via the formation of an enolate from the ketone, which then attacks the electrophilic carbonyl of the ethyl trifluoroacetate, followed by the loss of an ethoxide leaving group.
Another approach involves a multi-step synthesis starting from ethyl trifluoroacetate and ethyl acetate (B1210297) to produce ethyl 4,4,4-trifluoro-3-oxobutanoate. google.com This intermediate can then be further reacted to introduce the desired aromatic group. For example, it can be hydrolyzed to 4,4,4-trifluoro-3-oxobutanoic acid, which is then converted to its acid chloride and used in a Friedel-Crafts acylation reaction with a suitable aromatic substrate. google.com
| Reactants | Product | Conditions |
| 2-Acetylpyridine, Ethyl trifluoroacetate | 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione | Sodium methoxide, Methanol, Reflux |
| Ethyl trifluoroacetate, Ethyl acetate | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Base |
Functionalization of Benzonitrile (B105546) Scaffolds
The benzonitrile moiety is a versatile scaffold in organic synthesis. The nitrile group can be transformed into a variety of other functional groups, and the aromatic ring can be substituted through electrophilic or nucleophilic aromatic substitution reactions. The synthesis of benzonitriles can be achieved through various methods, including the cyanation of benzoic acids. rsc.org A novel approach involves the paired electrosynthesis of benzonitrile from benzoic acid in liquid ammonia, which avoids the use of toxic reagents and expensive catalysts. rsc.org
Functionalization of the benzonitrile ring is crucial for creating analogs of the target compound. The position of the trifluoroacetyl group at the meta position of the benzonitrile ring suggests that a Friedel-Crafts acylation of benzonitrile itself might be challenging due to the deactivating nature of the nitrile group. Therefore, a more strategic approach would involve the synthesis of a substituted benzoic acid that is then converted to the corresponding benzonitrile. google.com For instance, a substituted benzoic acid can be converted to a 2-phenyloxazoline, which is then treated with phosphorus oxychloride to yield the benzonitrile. google.com
Catalytic Synthetic Routes
Catalysis offers efficient and selective methods for the synthesis of complex organic molecules. Both organocatalysis and metal catalysis play significant roles in the synthesis of trifluorinated compounds.
Organocatalytic Asymmetric Synthesis of Trifluorinated Alcohols and Ketones
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. In the context of trifluorinated compounds, organocatalysts can be used to synthesize chiral trifluoromethylated alcohols and ketones with high enantioselectivity. For example, the asymmetric aldol (B89426) reaction between methyl ketones and α,β-unsaturated trifluoromethyl ketones can be catalyzed by proline-derived N-sulfonylamides to produce unsaturated α-trifluoromethyl tertiary alcohols. sci-hub.st This approach is atom-efficient as it avoids the use of preformed enolates. sci-hub.st
Furthermore, the enantioselective cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates can be catalyzed by Takemoto-type thiourea (B124793) catalysts. rsc.org This method provides access to a variety of enantioenriched α-trifluoromethyl tertiary alcohols. rsc.org Quinine-thiourea catalysts have also been successfully employed in the highly enantioselective addition of alcohols to cyclic trifluoromethyl ketimines, yielding biologically interesting N,O-ketals. nih.gov
| Reaction Type | Catalyst | Products | Enantioselectivity |
| Asymmetric Aldol Reaction | Proline-derived N-sulfonylamide | Unsaturated α-trifluoromethyl tertiary alcohols | Good |
| Cross-Aldol Reaction | Takemoto-type thiourea | Enantioenriched α-trifluoromethyl tertiary alcohols | Good to high |
| Addition of Alcohols to Ketimines | Quinine-thiourea | Chiral N,O-ketals | Up to 96% ee |
Metal-Catalyzed Coupling Reactions in Synthesis of Related Structures
Transition-metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov In the synthesis of trifluoromethylated aromatic compounds, these reactions provide a powerful means to introduce the trifluoromethyl group onto an aromatic ring. nih.gov
Copper-catalyzed trifluoromethylation of aryl iodides using trifluoromethylsilanes (e.g., TMSCF3) has been shown to be an effective method. rsc.org The use of a diamine ligand, such as 1,10-phenanthroline, can render the reaction catalytic in copper. rsc.org This method is applicable to a variety of electron-deficient aryl iodides. d-nb.info
Palladium-catalyzed cross-coupling reactions have also been extensively studied for aromatic trifluoromethylation. nih.gov Mechanistic studies suggest that these reactions can proceed through a Pd(II)/Pd(IV) catalytic cycle. nih.gov While significant progress has been made, challenges such as harsh reaction conditions and the need for stoichiometric amounts of metals in some cases remain. nih.gov
| Metal Catalyst | Coupling Partners | Key Features |
| Copper(I) with diamine ligand | Aryl iodides, Trifluoromethylsilanes | Catalytic in copper, applicable to electron-deficient aryl iodides |
| Palladium | Aryl halides/organometallics, 'CF3' reagents | Proceeds via Pd(II)/Pd(IV) cycle, broad applicability |
Multi-component Reactions for Complex Trifluoromethylated Structures
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. nih.gov They are particularly valuable for building molecular diversity and complexity in a convergent manner. nih.gov
In the context of trifluoromethylated compounds, MCRs can be employed to construct complex heterocyclic structures. For example, a one-pot, four-component reaction of an aromatic aldehyde, Meldrum's acid, ethyl 4,4,4-trifluoro-1,3-dioxobutanoate, and ammonium (B1175870) acetate can afford ethyl 2-hydroxy-6-oxo-4-aryl-2-(trifluoromethyl)piperidine-3-carboxylates. researchgate.net This process involves an initial Michael addition followed by an intramolecular cyclization. researchgate.net
Another example is the photocatalytic three-component reaction of α-trifluoromethyl alkenes, electron-rich alkenes, and sodium sulfinates to synthesize gem-difluoroalkenes. acs.org These products can then be converted into monofluorocyclopentenes through an intramolecular base-mediated reaction. acs.org These examples highlight the power of MCRs in rapidly assembling complex molecules containing the trifluoromethyl group.
Design and Optimization of Green Synthetic Pathways
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods.
A common and versatile method for synthesizing β-diketones is the Claisen condensation. researchgate.net For this compound, this would involve the condensation of 3-acetylbenzonitrile (B155718) with a trifluoroacetylating agent, such as ethyl trifluoroacetate. The optimization of this reaction from a green chemistry perspective would focus on several key areas:
Solvent Selection: Traditional Claisen condensations often employ volatile organic solvents (VOCs) like benzene (B151609) or ethers. nih.gov Green alternatives include the use of ionic liquids, supercritical fluids, or solvent-free conditions. For instance, the use of a recyclable ionic liquid could facilitate product separation and catalyst reuse, minimizing waste.
Catalyst Choice: The reaction typically requires a strong base. While sodium hydride or sodium ethoxide are effective, they present handling and safety concerns. nih.gov The development of solid-supported base catalysts or the use of milder bases under optimized conditions can improve the safety and environmental profile of the synthesis.
Energy Efficiency: Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and energy consumption compared to conventional heating. The application of microwave irradiation to the Claisen condensation for the synthesis of this compound could lead to a more energy-efficient process.
Atom Economy: The Claisen condensation inherently has good atom economy. Further improvements can be achieved by ensuring high conversion and selectivity to minimize the formation of byproducts.
The following table summarizes potential green synthetic approaches for the synthesis of this compound based on the principles of green chemistry applied to analogous β-diketone syntheses.
| Green Chemistry Principle | Conventional Method | Proposed Green Alternative | Potential Advantages |
| Solvent | Benzene, Diethyl ether | Ionic Liquids, Supercritical CO2, Solvent-free | Reduced VOC emissions, easier product separation, catalyst recycling |
| Catalyst | Sodium Hydride, Sodium Ethoxide | Solid-supported base, milder bases (e.g., K2CO3) | Improved safety, easier handling, potential for catalyst reuse |
| Energy | Conventional Heating | Microwave Irradiation | Reduced reaction times, lower energy consumption |
| Process | Batch Processing | Continuous Flow Reaction | Improved safety, better process control, potential for higher throughput |
Stereoselective Synthesis of Chiral Derivatives
The introduction of chirality into molecules is of paramount importance in the development of pharmaceuticals, as different enantiomers can exhibit distinct biological activities. The synthesis of chiral derivatives of this compound can be approached through various stereoselective methods.
One of the primary strategies for achieving stereoselectivity is through asymmetric catalysis. For β-keto compounds, asymmetric hydrogenation or reduction of the ketone functionality can lead to the formation of chiral β-hydroxy ketones.
Asymmetric Hydrogenation: The use of chiral metal catalysts, such as those based on ruthenium, rhodium, or iridium complexed with chiral ligands (e.g., BINAP, DuPhos), can facilitate the enantioselective hydrogenation of the ketone in the β-diketone moiety. This would convert the prochiral ketone into a chiral alcohol with high enantiomeric excess (ee).
Asymmetric Transfer Hydrogenation: This method offers a practical alternative to using high-pressure hydrogen gas. A hydrogen donor, such as isopropanol (B130326) or formic acid, is used in the presence of a chiral catalyst to achieve the enantioselective reduction.
Enzyme-Catalyzed Reduction: Biocatalysis using enzymes like ketoreductases (KREDs) offers a highly selective and environmentally friendly approach to the synthesis of chiral alcohols. These enzymes can operate under mild conditions and often exhibit excellent enantioselectivity.
Another approach involves the asymmetric alkylation or functionalization of the β-diketone scaffold. The use of chiral phase-transfer catalysts can enable the enantioselective alkylation of the α-carbon of the diketone, leading to the formation of chiral derivatives.
The table below presents a summary of potential stereoselective methods for generating chiral derivatives of this compound, with expected outcomes based on literature for analogous substrates.
| Stereoselective Method | Catalyst/Reagent | Target Chiral Moiety | Expected Outcome (based on analogs) |
| Asymmetric Hydrogenation | Ru-BINAP, Rh-DuPhos | Chiral β-hydroxy ketone | High enantiomeric excess (>90% ee) |
| Asymmetric Transfer Hydrogenation | Chiral Ru or Ir complexes | Chiral β-hydroxy ketone | Good to excellent enantioselectivity |
| Enzyme-Catalyzed Reduction | Ketoreductases (KREDs) | Chiral β-hydroxy ketone | High enantiomeric excess (>99% ee) |
| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | α-substituted chiral β-diketone | Moderate to good enantioselectivity |
Investigating the Reactivity and Mechanistic Pathways of 3 4,4,4 Trifluoro 1,3 Dioxobutyl Benzonitrile
Nucleophilic Reactivity of the β-Diketone System
The β-diketone moiety is the central hub of reactivity in 3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile. The presence of the strongly electron-withdrawing trifluoromethyl group (-CF₃) greatly enhances the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack. This electronic effect also influences the keto-enol tautomerism of the diketone system, favoring the enol form which can also act as a nucleophile in certain reactions.
The reaction of trifluoromethyl-substituted β-diketones with binucleophiles, particularly those containing nitrogen, is a well-established and efficient method for the synthesis of various heterocyclic compounds. nih.govscribd.com The enhanced electrophilicity of the carbonyl carbon attached to the CF₃ group typically directs the initial nucleophilic attack to this position. researchgate.net
For instance, the condensation reaction with hydrazine (B178648) and its derivatives is a classic and highly regioselective route to produce trifluoromethyl-substituted pyrazoles. nih.govyoutube.comorganic-chemistry.org The reaction proceeds via a cyclocondensation mechanism. Initially, one of the nitrogen atoms of the hydrazine attacks the more electrophilic carbonyl carbon (adjacent to the CF₃ group). This is followed by an intramolecular condensation and dehydration, leading to the formation of the stable aromatic pyrazole (B372694) ring. nih.gov This reaction is often carried out in polar solvents, and the regioselectivity can be very high, favoring the formation of the isomer where the trifluoromethyl group is adjacent to the substituted nitrogen atom of the pyrazole ring. nih.gov
Similar reactions can be envisioned with other nucleophiles. Oxygen nucleophiles like hydroxylamine (B1172632) would lead to isoxazoles, while sulfur nucleophiles such as thiourea (B124793) could yield pyrimidine (B1678525) thiones.
Table 1: Representative Synthesis of Pyrazoles from Aryl Trifluoromethyl β-Diketones and Hydrazines This table presents data for analogous compounds to illustrate the typical reactivity.
| β-Diketone Reactant | Hydrazine Reactant | Solvent | Product | Yield (%) | Ref. |
| 1-(phenyl)-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | N,N-Dimethylacetamide | 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole | 74-77 | nih.gov |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Hydrazine hydrate (B1144303) | Ethanol | 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole | >90 | organic-chemistry.org |
| 1-(4-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Acetic Acid | 5-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | ~85 | google.com |
The structure of this compound allows for potential intramolecular cyclization reactions, particularly under acidic conditions. The carbonyl groups can be protonated by a strong acid, which enhances their electrophilicity. Subsequently, the electron-rich benzonitrile (B105546) ring can act as an intramolecular nucleophile, attacking one of the carbonyl carbons in an electrophilic aromatic substitution-type reaction. nih.gov
This process, analogous to the Nazarov cyclization for enones, would lead to the formation of a new fused ring system. nih.gov The specific product formed would depend on which carbonyl group is attacked and the position of the attack on the aromatic ring. Such cyclizations often require harsh conditions, like heating in a strong Brønsted superacid (e.g., triflic acid), to overcome the activation energy for the intramolecular aromatic substitution. nih.gov
Alternatively, if the nitrile group is first transformed, for example by reduction to an aminomethyl group, this new functionality can readily undergo intramolecular condensation with one of the ketone moieties to form a heterocyclic ring.
Reactivity at the Nitrile Functionality
The cyano group (-C≡N) on the benzene (B151609) ring is a versatile functional group that can undergo a variety of chemical transformations. It is strongly polarized, with an electrophilic carbon atom that is susceptible to nucleophilic attack. chemistrysteps.comlibretexts.org
One of the most common reactions of nitriles is hydrolysis, which can be performed under either acidic or basic conditions. lumenlearning.comlibretexts.orgbyjus.com The reaction proceeds in two stages: first, the nitrile is converted to an amide intermediate, which is then further hydrolyzed to a carboxylic acid. byjus.comyoutube.com
Acid-catalyzed hydrolysis : The nitrile is heated with an aqueous acid (e.g., HCl or H₂SO₄). The nitrogen atom is first protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. chemistrysteps.comlibretexts.org Tautomerization of the initial adduct leads to an amide, which is then hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org
Base-catalyzed hydrolysis : The nitrile is heated with an aqueous base (e.g., NaOH). The hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. Subsequent protonation by water yields an imidic acid, which tautomerizes to the amide. chemistrysteps.com Further hydrolysis of the amide gives the salt of the carboxylic acid and ammonia. libretexts.org
Other strong nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can also add to the nitrile carbon. The initial reaction forms an imine anion, which upon acidic workup, is hydrolyzed to a ketone. Reduction of the nitrile group to a primary amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org
The cyano group is a valuable precursor for the synthesis of nitrogen-containing heterocycles. nih.gov Through cycloaddition reactions, the nitrile's triple bond can participate in the formation of various ring systems. For example, [3+2] cycloaddition reactions with reagents like azides can yield tetrazoles. While these reactions often require activation of the nitrile group, they provide a powerful tool for molecular construction.
In some contexts, the cyano group can also function as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, although this typically requires strong activation by other electron-withdrawing groups on the aromatic ring and potent nucleophiles.
Electrophilic Behavior of the Trifluoroacetyl Group
The trifluoroacetyl group (-COCF₃) is a highly electrophilic moiety. The strong inductive effect of the three fluorine atoms withdraws electron density from the carbonyl carbon, making it significantly more electron-deficient and reactive towards nucleophiles compared to a non-fluorinated acetyl group. sapub.orgorganic-chemistry.org This high electrophilicity is comparable to that seen in trifluoroacetic anhydride, a powerful acylating agent. organic-chemistry.org
In the β-diketone system of this compound, the carbonyl carbon of the trifluoroacetyl group is the more electrophilic of the two carbonyl carbons. Therefore, in kinetically controlled reactions with nucleophiles, the attack will preferentially occur at this site. This regioselectivity is fundamental to the synthesis of heterocycles like pyrazoles, as discussed in section 3.1.1. nih.govresearchgate.net
The high electrophilicity of the trifluoroacetyl carbonyl also makes it susceptible to hydration. In the presence of water, it can form a gem-diol (hydrate), which may exist in equilibrium with the keto form. sapub.org This phenomenon is a direct consequence of the stabilization of the hydrate by the electron-withdrawing CF₃ group.
Table 2: Comparison of Electrophilicity of Carbonyl Groups
| Carbonyl Group | Relative Electrophilicity | Susceptibility to Hydration | Notes |
| Acetyl (-COCH₃) | Standard | Low | The methyl group is weakly electron-donating. |
| Benzoyl (-COPh) | Moderate | Low | The phenyl group can donate or withdraw electron density via resonance. |
| Trifluoroacetyl (-COCF₃) | Very High | High | The CF₃ group is a very strong electron-withdrawing group. sapub.org |
Reactivity in the Presence of Electron-Rich Species
The presence of two electrophilic carbonyl carbons in the β-diketone structure of this compound makes it a prime candidate for reactions with electron-rich species, particularly bidentate nucleophiles. A significant reaction pathway is its cyclocondensation with hydrazine and its derivatives to yield substituted pyrazoles. nih.govresearchgate.net This reaction is a cornerstone method for synthesizing pyrazole rings. nih.gov
The reaction mechanism involves the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring. The presence of the trifluoromethyl group influences the regioselectivity of the reaction. The condensation of 4,4,4-trifluoro-1-arylbutan-1,3-diketones with arylhydrazines can produce two regioisomers, though reactions can be optimized to favor one isomer. nih.gov For instance, conducting the reaction in N,N-dimethylacetamide can lead to good yields and high regioselectivity. nih.govresearchgate.net
Below is a representative table of this cyclocondensation reaction:
| Reactant A | Reactant B (Electron-Rich Species) | Product Class |
| This compound | Hydrazine Hydrate | Trifluoromethyl-substituted pyrazole |
| This compound | Phenylhydrazine | N-phenyl-trifluoromethyl-substituted pyrazole |
| This compound | Methylhydrazine | N-methyl-trifluoromethyl-substituted pyrazole |
Cross-Coupling Transformations Utilizing the Chemical Compound
The molecular architecture of this compound, specifically the benzonitrile scaffold, presents opportunities for its use in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. rsc.org While the nitrile group itself is generally inert under typical cross-coupling conditions, the aromatic ring can be functionalized with a leaving group (e.g., Br, I, OTf) to participate in reactions like the Suzuki, Heck, or Sonogashira couplings.
Alternatively, modern advancements have enabled the direct C-H activation of aromatic rings, which could potentially be applied to the benzonitrile moiety. Although specific examples utilizing this compound as a substrate are not extensively documented, the principles of these reactions are well-established. mdpi.commdpi.com For example, a Sonogashira coupling could be envisioned if the benzonitrile ring were halogenated, allowing for the introduction of an alkynyl group. soton.ac.uk
The following table outlines potential cross-coupling transformations, assuming prior functionalization of the benzonitrile ring:
| Reaction Type | Coupling Partner | Metal Catalyst | Potential Product Feature |
| Suzuki Coupling | Arylboronic acid | Palladium | Biaryl structure |
| Sonogashira Coupling | Terminal alkyne | Palladium/Copper | Aryl-alkyne linkage |
| Heck Coupling | Alkene | Palladium | Aryl-alkene linkage |
| Buchwald-Hartwig Amination | Amine | Palladium | Aryl-amine linkage |
Studies on Keto-Enol Tautomerism and its Impact on Reaction Dynamics
Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. researchgate.net The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group significantly shifts this equilibrium towards the enol form. researchgate.net Due to the asymmetric nature of the molecule, two different enol tautomers are possible, which can interconvert through proton transfer via a strong intramolecular hydrogen bond. researchgate.netmdpi.com Spectral evidence from NMR, IR, and UV-Vis spectroscopy indicates that trifluoromethyl-β-diketones typically exist as mixtures of two chelated cis-enol forms in non-polar solvents. researchgate.net
The keto-enol tautomerism is critical to the compound's reactivity. rsc.org The enol form, with its nucleophilic C=C double bond and acidic hydroxyl proton, is often the more reactive species. For example, in the cyclocondensation reaction with hydrazine, the initial attack likely occurs on the protonated carbonyl of the enol tautomer. The stability of the enol forms, enhanced by the intramolecular hydrogen bonding and the electronic effect of the -CF3 group, therefore governs the reaction dynamics. mdpi.comrsc.org
Spectroscopic data provide insight into this tautomeric equilibrium: researchgate.netresearchgate.net
| Spectroscopic Method | Observation | Interpretation |
| ¹H NMR | Broad signal in the 13-17 ppm range | Indicates the presence of a strongly chelated enolic hydroxyl proton. |
| ¹⁹F NMR | Distinct signals for different tautomers | Allows for the quantification of the enol-enol equilibrium. |
| Infrared (IR) Spectroscopy | Bands around 1600-1700 cm⁻¹ | Characteristic of C=O and C=C stretching vibrations in the chelated enol forms. The presence of a twin-peak profile can suggest the coexistence of both enolic tautomers. researchgate.net |
| UV-Vis Spectrophotometry | Intense π → π* transitions | Corresponds to the conjugated enone system present in the enol tautomers. |
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analysis
Understanding the precise reaction mechanisms of this compound requires a combination of kinetic experiments and spectroscopic analysis. These methods allow for the identification of intermediates, determination of rate laws, and characterization of transition states.
For the previously discussed pyrazole synthesis, the reaction progress can be monitored using techniques like Gas Chromatography-Flame Ionization Detection (GC-FID) or NMR spectroscopy to measure the consumption of reactants and the formation of products over time. researchgate.net This kinetic data can help to establish the reaction order and rate-determining step.
Spectroscopic methods are invaluable for identifying transient species and confirming product structures. In-situ IR or NMR spectroscopy can track changes in functional groups throughout the reaction, providing evidence for the proposed intermediates in the cyclization process.
Furthermore, computational chemistry, particularly Density Functional Theory (DFT) calculations, has become a powerful tool for elucidating reaction mechanisms. rsc.orgnih.gov DFT can be used to model the potential energy surface of a reaction, calculating the energies of reactants, products, intermediates, and transition states. nih.govchemrxiv.org This theoretical approach can corroborate experimental findings and provide detailed insight into factors like regioselectivity and the electronic effects of substituents on the reaction pathway. nih.gov
The following table summarizes the analytical techniques used for mechanistic elucidation:
| Analytical Technique | Purpose in Mechanistic Studies |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural characterization of products and intermediates; monitoring reaction progress. researchgate.net |
| Infrared (IR) Spectroscopy | Tracking changes in carbonyl and other functional groups during the reaction. researchgate.net |
| Mass Spectrometry | Identification of products and intermediates by their mass-to-charge ratio. |
| Kinetic Studies (e.g., using GC, HPLC) | Determination of reaction rates, rate laws, and activation parameters. |
| Density Functional Theory (DFT) | Calculation of transition state structures and energies; modeling reaction pathways to support a proposed mechanism. rsc.orgnih.gov |
Coordination Chemistry of 3 4,4,4 Trifluoro 1,3 Dioxobutyl Benzonitrile and Its Metal Complexes
Ligand Design Principles for β-Diketone and Nitrile-Containing Chelators
The ligand 3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile incorporates two key functional groups that dictate its coordination behavior: the β-diketonate moiety and the nitrile group. The design of chelators containing these functionalities is guided by the distinct electronic and steric properties of each group.
Typical Coordination Mode of a β-Diketone Ligand
| Metal Ion (M) | Coordinated Atoms | Chelate Ring Size |
|---|---|---|
| Transition Metal | O, O | 6-membered |
The benzonitrile (B105546) group introduces a potential coordination site through the nitrogen atom of the nitrile (-C≡N) group. The lone pair of electrons on the nitrogen atom can act as a Lewis base, donating electron density to a metal center. Coordination of the nitrile group can occur in several ways: as a terminal ligand, where the nitrogen atom binds to a single metal center, or as a bridging ligand, where it links two or more metal centers. The coordination of the nitrile group is generally weaker than that of the deprotonated β-diketonate, and its participation in coordination depends on several factors, including the nature of the metal ion, the solvent system, and the presence of other competing ligands. For instance, hard metal ions may prefer the hard oxygen donors of the β-diketone, while softer metal ions might show a greater affinity for the nitrile nitrogen.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction is often carried out in the presence of a base to facilitate the deprotonation of the β-diketone moiety.
Transition metals can adopt various coordination geometries and oxidation states when complexed with ligands like this compound. The resulting geometry is influenced by the electronic configuration of the metal ion, the steric bulk of the ligands, and the coordination number. Common coordination numbers for transition metal complexes are four, five, and six, leading to geometries such as tetrahedral, square planar, trigonal bipyramidal, square pyramidal, and octahedral. researchgate.net
For example, a divalent first-row transition metal ion (e.g., Co²⁺, Ni²⁺, Cu²⁺) could form a neutral complex of the type [M(L)₂], where L represents the deprotonated ligand. In such a complex, if the nitrile group does not coordinate, a square planar or tetrahedral geometry would be expected. If the nitrile groups do participate in coordination, either intramolecularly or intermolecularly, higher coordination numbers and potentially polymeric structures could be formed.
Plausible Coordination Geometries for a Divalent Transition Metal Complex [M(L)₂]
| Coordination of Nitrile Group | Coordination Number | Possible Geometry |
|---|---|---|
| No | 4 | Square Planar or Tetrahedral |
| Yes (intramolecular) | 5 or 6 | Square Pyramidal or Octahedral |
The oxidation state of the metal in the complex is typically determined by the starting metal salt and the reaction conditions. The ligand itself is redox-stable under normal complexation conditions, so the oxidation state of the metal is usually preserved during the synthesis.
Both homoleptic and heteroleptic complexes can be envisioned with this compound.
Homoleptic complexes are those in which the central metal atom is coordinated to only one type of ligand. researchgate.netuu.nl For this specific ligand, a homoleptic complex would have the general formula [M(L)ₓ]. The formation of such complexes is favored when the ligand is the only coordinating species present in the reaction mixture.
Heteroleptic complexes , on the other hand, contain more than one type of ligand coordinated to the central metal ion. researchgate.netuu.nl These can be synthesized by introducing other ligands into the reaction system. For example, a heteroleptic complex could be formed by reacting the metal ion with this compound and another ligand, such as a neutral donor like pyridine (B92270) or a bidentate ligand like 2,2'-bipyridine. The formation of heteroleptic complexes can lead to interesting variations in the coordination geometry, electronic properties, and reactivity of the metal center.
Lanthanide Coordination Chemistry with the Chemical Compound
Lanthanide ions are hard Lewis acids and therefore have a strong affinity for hard donor atoms like oxygen. nih.gov Consequently, the primary coordination site for lanthanides with this compound is expected to be the β-diketonate moiety. Lanthanide ions are known to have high and variable coordination numbers, typically ranging from 6 to 12.
In the formation of lanthanide complexes, it is common for three β-diketonate ligands to coordinate to the metal ion, forming a neutral [Ln(L)₃] complex. The remaining coordination sites on the lanthanide ion are often occupied by solvent molecules or other ancillary ligands. The nitrile group of the ligand could potentially coordinate to the lanthanide ion, leading to an increase in the coordination number and the formation of more complex structures. However, given the preference of lanthanides for oxygen donors, the coordination of the nitrile nitrogen would likely be weak and dependent on the specific lanthanide ion and the reaction conditions. The larger ionic radii of the lanthanide ions could also allow for the accommodation of more than three of the bulky ligands, potentially leading to anionic complexes such as [Ln(L)₄]⁻.
Luminescent Properties of Lanthanide Complexes
Complexes of this compound with lanthanide ions (Ln³⁺) are of significant interest due to their potential luminescent properties. Lanthanide-based complexes are known for their unique photophysical characteristics, including long luminescence lifetimes (ranging from microseconds to milliseconds), large Stokes shifts, and exceptionally narrow, line-like emission bands. nih.govosti.gov These properties make them superior to many organic fluorophores for applications in bio-imaging, sensing, and materials science, as they allow for time-resolved detection that minimizes background fluorescence. osti.govresearchgate.net
The luminescence in these complexes arises from f-f electronic transitions within the lanthanide ion. However, since these transitions are parity-forbidden, direct excitation of the metal ion is highly inefficient. researchgate.net To overcome this, the organic ligand, this compound, is designed to function as a "light-harvesting antenna." mdpi.comnih.gov The β-diketonate structure with its extensive π-conjugated system efficiently absorbs ultraviolet light and transfers the energy to the central lanthanide ion, which then emits light of a characteristic color (e.g., red for Europium(III), green for Terbium(III)). mdpi.com The presence of the trifluoromethyl (-CF₃) group is known to enhance the luminescent properties by reducing non-radiative decay pathways. nih.gov
The photoluminescent properties of Europium(III) complexes with similar β-diketonate ligands have been successfully observed, showing strong emission in both solution and solid states. nih.gov For instance, a representative Eu(III) complex would be expected to exhibit the characteristic sharp emission peak corresponding to the ⁵D₀ → ⁷F₂ transition.
Below is a table summarizing typical photophysical properties for a hypothetical Europium(III) complex with this compound, based on data from analogous systems.
| Property | Value | Description |
| Excitation Wavelength (λ_ex) | ~340 nm | Corresponds to the ligand's π-π* absorption band. |
| Emission Wavelength (λ_em) | ~614 nm | Characteristic sharp emission of Eu³⁺ (⁵D₀ → ⁷F₂ transition). nih.gov |
| Quantum Yield (Φ) | 5-30% | The efficiency of converting absorbed light to emitted light. |
| Luminescence Lifetime (τ) | 100-500 µs | The long lifetime allows for time-gated measurements. nih.gov |
| Stokes Shift | >250 nm | Large separation between excitation and emission maxima. nih.gov |
Energy Transfer Mechanisms in Luminescent Complexes
The sensitization of lanthanide ion luminescence by an organic ligand is predominantly explained by the "antenna effect". nih.govmdpi.com This intramolecular energy transfer process can be broken down into several key steps:
Light Absorption: The organic ligand (the antenna) absorbs photons, typically in the UV region, promoting an electron from its ground singlet state (S₀) to an excited singlet state (S₁). osti.gov
Intersystem Crossing (ISC): The excited ligand undergoes a rapid, non-radiative transition from the singlet state (S₁) to a lower-energy triplet state (T₁). This spin-forbidden process is facilitated in lanthanide complexes due to the heavy-atom effect of the metal ion. nih.gov
Intramolecular Energy Transfer (IET): Energy is transferred from the ligand's triplet state (T₁) to a resonant excited state of the lanthanide ion. researchgate.net The efficiency of this step is critical and depends heavily on the energy gap between the donor (ligand T₁) and acceptor (Ln³⁺ excited level). For efficient sensitization, the ligand's triplet state energy should be slightly higher than the accepting energy level of the lanthanide ion. researchgate.net
Lanthanide Emission: The excited lanthanide ion relaxes to its emissive level (e.g., ⁵D₀ for Eu³⁺ or ⁵D₄ for Tb³⁺) through non-radiative pathways and then decays to the ground state manifold (⁷Fⱼ) by emitting a photon, resulting in the characteristic line-like f-f emission. osti.govresearchgate.net
Several factors can compete with this process and quench the luminescence. One major pathway is non-radiative deactivation through vibrational energy transfer to high-frequency oscillators, such as O-H, N-H, or C-H bonds from coordinated solvent molecules (like water) or within the ligand itself. diva-portal.org The use of fluorinated ligands like this compound helps to minimize this quenching by replacing C-H bonds with C-F bonds, which have lower vibrational energies. nih.govdiva-portal.org Another potential quenching mechanism is photoinduced electron transfer (PeT), where an electron is transferred from the excited antenna to a reducible lanthanide ion, which can quench the emission. diva-portal.orgnih.gov
Structural Analysis of Coordination Compounds using X-ray Diffraction
Single-crystal X-ray diffraction (XRD) is the definitive method for elucidating the precise three-dimensional molecular structure of coordination compounds. mkuniversity.ac.in This technique provides detailed information regarding bond lengths, bond angles, coordination number, the geometry of the metal center, and how the molecules pack in the solid state. mkuniversity.ac.inresearchgate.net
For complexes involving lanthanide ions and β-diketonate ligands such as this compound, high coordination numbers of 8 or 9 are typical due to the large ionic radii of the lanthanides. nih.govnih.gov The β-diketonate ligand acts as a bidentate chelator, binding to the metal ion through its two oxygen atoms. The resulting coordination polyhedra can often be described as a square antiprism (for coordination number 8) or a monocapped square antiprism (for coordination number 9). nih.govchemistryviews.org Often, additional ligands such as water, other solvents, or neutral donor ligands (e.g., phenanthroline) complete the coordination sphere. nih.govchemistryviews.org
Structural studies on analogous lanthanide complexes with fluorinated β-diketonates have shown that they frequently crystallize in common space groups like the monoclinic P2₁/c. nih.govresearchgate.net
The table below presents hypothetical, yet representative, crystal data for a lanthanide complex of the title ligand.
| Parameter | Example Value |
| Chemical Formula | [Eu(C₁₁H₅F₃NO₂)₃(H₂O)₂] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c nih.gov |
| a (Å) | 10.5 |
| b (Å) | 20.1 |
| c (Å) | 18.5 |
| β (°) ** | 98.5 |
| Volume (ų) ** | 3850 |
| Coordination Number | 8 |
| Coordination Geometry | Distorted Square Antiprism chemistryviews.org |
Spectroscopic Probing of Metal-Ligand Interactions
A suite of spectroscopic techniques is employed to characterize the formation and nature of the metal-ligand bond in complexes of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to changes in molecular vibrations upon coordination. For a β-diketonate ligand, the most informative regions are the C=O and C=C stretching frequencies. In the free ligand, the C=O stretch appears at a higher wavenumber. Upon chelation to a metal ion, electron density is drawn from the carbonyls, weakening the C=O bond and causing its stretching frequency to shift to a lower wavenumber (typically a decrease of 30-60 cm⁻¹). This shift is a clear indicator of coordination through the oxygen atoms. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of the ligand is dominated by π-π* transitions within the aromatic and β-diketone moieties. sphinxsai.com Upon complexation, these bands may shift in wavelength and intensity (a chromic shift), indicating an electronic interaction between the ligand and the metal ion. In some cases, new, weaker bands corresponding to metal-to-ligand or ligand-to-metal charge transfer may appear. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., with La³⁺ or Lu³⁺), ¹H, ¹³C, and ¹⁹F NMR spectroscopy can provide detailed structural information in solution. The chemical shifts of the ligand's protons, particularly those near the coordination site, will change upon complexation. rsc.org For paramagnetic lanthanide complexes, the NMR spectra are characterized by large chemical shifts and line broadening due to the magnetic field of the unpaired f-electrons. While more complex to interpret, these paramagnetic shifts can provide valuable information about the solution-state structure and magnetic properties of the complex. nih.gov
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to confirm the molecular weight and composition of the coordination complex, providing evidence for the stoichiometry of the metal and ligands.
The following table summarizes the expected spectroscopic changes upon complexation of the ligand.
| Spectroscopic Technique | Observed Change | Interpretation |
| IR | Shift of ν(C=O) to lower frequency | Coordination of the metal to the carbonyl oxygen atoms. nih.gov |
| Appearance of M-O vibrational bands | Direct evidence of metal-oxygen bond formation. | |
| UV-Vis | Shift in λ_max of π-π* transitions | Alteration of the ligand's electronic structure upon coordination. sphinxsai.com |
| ¹H NMR (Diamagnetic) | Downfield or upfield shift of proton signals | Change in the electronic environment of the ligand upon binding. rsc.orgchemicalbook.com |
| ¹⁹F NMR | Shift in the -CF₃ signal | Probing the electronic effects of coordination on the fluorinated group. |
Supramolecular Assembly of Metal Complexes and Coordination Polymers
The principles of supramolecular chemistry allow for the self-assembly of individual molecular components into larger, highly organized architectures. tus.ac.jpnih.gov Metal-ligand coordination is a powerful tool in this field because the interactions are strong and highly directional, allowing for the predictable construction of complex structures. nih.gov
Complexes of this compound are promising candidates for use as "building blocks" in supramolecular assembly. While the β-diketonate moiety provides a stable chelation site for a primary metal ion, the nitrile (-C≡N) group located on the benzonitrile ring offers an additional functional site. This nitrile group can act as a monodentate ligand to coordinate with a second metal center, potentially linking individual complex units into extended one-, two-, or three-dimensional coordination polymers. nih.gov
Applications of the Chemical Compound in Advanced Materials Research
Development of Organic Optoelectronic Materials
Organic optoelectronic materials are at the heart of technologies like flexible displays, printable solar cells, and advanced sensors. The performance of these devices is intrinsically linked to the electronic characteristics of the organic molecules used. The structure of 3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile makes it a compelling component for such materials.
Organic Light-Emitting Diodes (OLEDs) function through the radiative recombination of excitons within an emissive layer. The color and efficiency of the light produced are determined by the molecular structure of the emitter. Donor-acceptor (D-A) type molecules are a cornerstone of modern OLED emitter design, including those that exhibit Thermally Activated Delayed Fluorescence (TADF). rsc.org In these systems, electron-donating and electron-accepting units are strategically combined within a single molecule.
While this compound is itself a powerful electron acceptor, it is primarily envisioned as a key building block or ligand in more complex emitter molecules. By incorporating this unit, it is possible to create materials with a strong intramolecular charge transfer character, which is essential for tuning the emission wavelength and enhancing device efficiency. The benzonitrile (B105546) group is a common component in materials developed for TADF OLEDs, often serving as the electron-accepting core. rsc.org The addition of the trifluoro-dioxobutyl group would further enhance the electron-accepting nature of the system, potentially leading to emitters with deep blue or even green luminescence, depending on the corresponding donor moiety it is paired with.
Efficient charge injection and transport are critical for the performance of many organic electronic devices, including OLEDs and organic photovoltaics (OPVs). This requires materials specifically designed for either hole (positive charge) or electron (negative charge) transport. Materials with a high electron affinity and good morphological stability are required for electron transport layers (ETLs). rsc.org
The strong electron-withdrawing nature of the trifluoromethyl and nitrile groups in this compound makes it a prime candidate for use in electron transport materials. rsc.orgnih.gov These functional groups help to lower the molecule's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the acceptance and transport of electrons. When incorporated into a polymer or a small molecule, this benzonitrile derivative could contribute to the creation of materials with high electron mobility, ensuring the balanced charge flow necessary for optimal device performance.
Functional Materials with Tailored Electronic Properties
The ability to precisely control the electronic properties of a material at the molecular level is crucial for innovation. The structural motifs within this compound provide a powerful lever for tuning these properties.
At the core of this compound's utility is its powerful electron-withdrawing capability. This property arises from the cumulative effect of its functional groups: the nitrile (cyano) group, the two carbonyl groups of the dioxobutyl chain, and the highly electronegative trifluoromethyl group. The cyano group is known to be a very strong electron-withdrawing substituent, a property that is frequently exploited in materials science. nih.gov Similarly, fluorine atoms and trifluoromethyl groups are used to modulate the electronic properties of conjugated polymers due to their ability to lower molecular energy levels. nih.govresearchgate.net
Table 1: Comparison of Electron-Withdrawing Functional Groups
| Functional Group | Chemical Formula | Relative Electron-Withdrawing Strength | Key Features |
| Nitrile (Cyano) | -C≡N | Strong | Highly polar, induces significant dipole moments. nih.gov |
| Trifluoromethyl | -CF₃ | Very Strong | Inductively withdrawing due to high electronegativity of fluorine. |
| Carbonyl (Ketone) | >C=O | Moderate | Inductively and resonantly withdrawing. |
The electronic and optical properties of an organic molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals is known as the HOMO-LUMO gap, which essentially defines the material's band gap. scirp.org A smaller band gap generally means the material can absorb light at longer wavelengths.
Integration into Liquid Crystalline Systems for Display Technologies
Liquid crystals (LCs) are a state of matter that possesses properties between those of a conventional liquid and a solid crystal. They are the foundational materials for the ubiquitous liquid crystal displays (LCDs). The properties of an LC material depend heavily on the shape and chemical nature of its constituent molecules, known as mesogens.
Benzonitrile-containing molecules have long been a staple in the formulation of liquid crystal mixtures. chemscene.com The rigid, rod-like shape of the benzene (B151609) ring coupled with the large dipole moment of the nitrile group helps to induce and stabilize liquid crystalline phases (mesophases). These characteristics are crucial for achieving the high dielectric anisotropy required for the operation of twisted nematic and other types of LCDs.
The structure of this compound suggests it could be a valuable component for creating new liquid crystal materials. The benzonitrile core provides the necessary structural rigidity and polarity. researchgate.net The flexible yet highly polar trifluoro-dioxobutyl side chain could influence key properties such as melting point, clearing point (the temperature at which the LC phase transitions to an isotropic liquid), and viscosity. The presence of highly fluorinated groups can also impart specific properties like modifying the dielectric anisotropy and improving chemical stability, making this compound a target for the design of novel mesogens for advanced display applications.
Role in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
While direct applications of this compound in MOF and COF synthesis are yet to be reported, the unique combination of its functional groups suggests a promising future in the rational design of these porous materials. The β-diketone moiety can act as a versatile coordination site for metal ions, a fundamental component in the assembly of MOFs. Simultaneously, the trifluoromethyl and benzonitrile groups can impart specific chemical and physical properties to the resulting frameworks, influencing their performance in various applications.
Framework Design for Catalytic and Adsorption Applications
The design of MOFs and COFs for specific applications hinges on the careful selection of organic linkers. The presence of a trifluoromethyl group in this compound is of particular interest for creating frameworks with enhanced hydrophobicity. This property is highly desirable for applications such as the adsorption of organic pollutants from water or for catalytic reactions where the presence of water is detrimental.
The benzonitrile group offers a pathway to the synthesis of nitrogen-containing COFs, such as triazine-based frameworks. These materials are known for their high stability and tunable electronic properties, making them suitable for applications in catalysis and gas separation. The nitrile functionality can undergo trimerization reactions to form the robust triazine rings that constitute the backbone of these COFs.
The β-diketone group provides a strong chelating site for metal ions, which is a prerequisite for the formation of stable MOF structures. The coordination environment around the metal centers can be fine-tuned by the choice of the metal ion and the synthesis conditions, allowing for the creation of active sites for catalysis.
Table 1: Potential Contributions of Functional Groups in this compound to Framework Properties
| Functional Group | Potential Role in Framework Design | Impact on Catalytic and Adsorption Applications |
| β-Diketone | Coordination with metal ions to form MOFs. | Creation of well-defined active sites for catalysis; potential for post-synthetic modification. |
| Trifluoromethyl | Introduction of hydrophobicity into the framework. | Enhanced adsorption of nonpolar molecules; improved stability in humid environments. |
| Benzonitrile | Formation of triazine-based COFs through trimerization. | Development of nitrogen-rich frameworks with basic sites for catalysis; potential for selective gas adsorption. |
Understanding Host-Guest Interactions within Frameworks
The interactions between a porous framework (the host) and adsorbed molecules (the guest) are critical for applications in separation, storage, and sensing. The chemical functionalities lining the pores of MOFs and COFs dictate the nature and strength of these host-guest interactions.
A framework constructed from this compound would present a unique pore environment. The trifluoromethyl groups would create fluorinated pockets, capable of interacting favorably with other fluorinated molecules or influencing the orientation of guest molecules through dipole-dipole interactions. The nitrile group, with its lone pair of electrons, could act as a hydrogen bond acceptor, enabling specific interactions with guest molecules possessing hydrogen bond donor capabilities.
Furthermore, the aromatic ring of the benzonitrile moiety can participate in π-π stacking interactions with aromatic guest molecules. The combination of these varied interaction sites within a single framework could lead to materials with high selectivity for specific molecules, a key requirement for efficient separation processes.
Table 2: Potential Host-Guest Interactions in Frameworks Derived from this compound
| Interaction Type | Originating Functional Group | Potential Guest Molecules |
| Hydrophobic Interactions | Trifluoromethyl | Organic solvents, nonpolar gases |
| Hydrogen Bonding | Benzonitrile (acceptor) | Water, alcohols, amines |
| π-π Stacking | Benzene ring of Benzonitrile | Aromatic hydrocarbons, drug molecules |
| Coordination to Metal Sites | β-Diketone (in MOFs) | Lewis basic molecules, unsaturated hydrocarbons |
Catalytic Research Involving 3 4,4,4 Trifluoro 1,3 Dioxobutyl Benzonitrile
Application as a Ligand in Homogeneous Catalysis
In homogeneous catalysis, where the catalyst and reactants are in the same phase, 3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile serves as a versatile ligand that can coordinate with various metal centers. The β-diketone portion of the molecule can chelate to a metal ion, forming a stable complex that can then catalyze a variety of organic transformations.
Chiral Ligand Design for Asymmetric Catalysis
The structure of this compound is inherently achiral. However, it can be modified to create chiral ligands essential for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. By introducing chiral centers into the backbone of the diketone or by attaching chiral auxiliaries, it is possible to design ligands that can induce stereoselectivity in catalytic reactions.
For instance, the methylene (B1212753) bridge between the carbonyl groups can be substituted with chiral groups. These modified chiral β-diketonate ligands can then be complexed with transition metals such as rhodium, palladium, or copper to create catalysts for asymmetric transformations like hydrogenations, allylic alkylations, and cyclopropanations. The enantioselectivity of these reactions is highly dependent on the steric and electronic nature of the chiral ligand, which creates a chiral environment around the metal center, favoring the formation of one enantiomer over the other.
Influence of the Trifluoromethyl and Benzonitrile (B105546) Groups on Catalytic Activity
The trifluoromethyl (-CF3) and benzonitrile (-CN) groups play a crucial role in modulating the catalytic activity of metal complexes derived from this compound.
The trifluoromethyl group is a strong electron-withdrawing group. Its presence in the ligand enhances the Lewis acidity of the coordinated metal center. This increased acidity can lead to higher catalytic activity in reactions that are promoted by Lewis acids, such as Diels-Alder reactions and Friedel-Crafts acylations. Furthermore, the trifluoromethyl group can improve the stability and solubility of the catalyst in certain organic solvents.
The benzonitrile group also possesses electron-withdrawing properties and can influence the electronic environment of the catalyst. More significantly, the nitrile functionality can act as a coordinating group itself or can be a site for further functionalization of the ligand. The presence of the benzonitrile moiety can impact the catalyst's selectivity by engaging in non-covalent interactions, such as dipole-dipole interactions or hydrogen bonding, with the substrate. In some catalytic systems, the nitrile group has been shown to play a role in stabilizing catalytic intermediates.
| Functional Group | Key Property | Influence on Catalytic Activity |
| Trifluoromethyl (-CF3) | Strong electron-withdrawing | Increases Lewis acidity of the metal center, enhances catalytic activity, improves catalyst stability and solubility. |
| Benzonitrile (-CN) | Electron-withdrawing, coordinating | Modulates electronic properties, can coordinate to the metal or be functionalized, influences selectivity through non-covalent interactions. |
Research into Biocatalytic Transformations with Trifluorinated Substrates
Biocatalysis utilizes enzymes to perform chemical transformations. The unique properties of fluorinated compounds make them interesting substrates for enzymatic reactions. The strong electronegativity of fluorine can influence the substrate's binding to the enzyme's active site and affect the reaction mechanism.
Enzyme Substrate Recognition and Specificity
The trifluoromethyl group in this compound can significantly influence how an enzyme recognizes and binds to it. Enzymes that process ketones, such as reductases and hydrolases, are of particular interest. The trifluoromethyl group can act as a bioisostere for other chemical groups, potentially leading to the inhibition or modification of enzymatic activity. For example, trifluoromethyl ketones are known to be potent inhibitors of serine proteases, where the ketone's carbonyl carbon is attacked by the active site serine residue to form a stable hemiacetal adduct. nih.gov
Studies with enzymes like alcohol dehydrogenases have shown that trifluoromethylated ketones can be reduced to the corresponding alcohols with high enantioselectivity. elsevierpure.com The specificity of the enzyme determines which enantiomer of the alcohol is produced. The benzonitrile moiety can also play a role in substrate binding, potentially interacting with specific amino acid residues in the enzyme's active site.
Rational Design of Enzyme Modulators and Probes (Research Focus)
The rational design of enzyme modulators, such as inhibitors and activity-based probes, is a key area of research in chemical biology and drug discovery. nih.govrsc.org The structural features of this compound make it an attractive scaffold for this purpose.
The trifluoromethyl ketone moiety is a well-established warhead for covalent inhibitors of various enzymes, particularly hydrolases. nih.gov The high electrophilicity of the carbonyl carbon, enhanced by the adjacent trifluoromethyl group, makes it susceptible to nucleophilic attack by active site residues like serine, cysteine, or threonine. This can lead to the formation of a stable covalent adduct, effectively inactivating the enzyme.
The benzonitrile group offers a site for the attachment of reporter groups, such as fluorophores or affinity tags, to create activity-based probes. These probes can be used to visualize and quantify the activity of specific enzymes in complex biological samples. By systematically modifying the structure of the molecule, researchers can fine-tune its selectivity and reactivity towards a target enzyme. Computational modeling and structural biology techniques are often employed in the rational design process to predict how a molecule will interact with the enzyme's active site. frontiersin.orgnih.gov
Theoretical and Computational Chemistry Studies of the Chemical Compound
Quantum Chemical Calculations of Electronic Structure and Energetics
Analysis of Molecular Orbitals and Charge Distribution
No published studies were found that specifically analyze the molecular orbitals and charge distribution of 3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile.
Conformational Analysis and Tautomeric Equilibria
There is no available research detailing the conformational analysis or tautomeric equilibria for this compound.
Computational Modeling of Reaction Pathways and Transition States
Prediction of Reactivity Patterns
Specific computational predictions of the reactivity patterns for this compound are not documented in the scientific literature.
Understanding Selectivity in Synthetic Transformations
No computational studies aimed at understanding the selectivity in synthetic transformations involving this compound were identified.
Simulation of Spectroscopic Signatures
There are no available studies that report the simulation of spectroscopic signatures for this compound.
Structure-Property Relationship Studies for Rational Design
The rational design of novel compounds hinges on a deep understanding of how modifications to a molecule's structure influence its properties and, consequently, its function. For a compound like this compound, computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are powerful tools for predicting these relationships. researchgate.net
A hypothetical study on this compound would likely involve the systematic modification of its core structure. Key areas for modification would include the benzonitrile (B105546) ring, the trifluoromethyl group, and the dioxobutyl chain. By introducing different functional groups at various positions, researchers could computationally screen a virtual library of derivatives to identify candidates with desired electronic, steric, and lipophilic properties.
For instance, the electron-withdrawing nature of the trifluoromethyl and cyano groups significantly influences the molecule's electron density distribution. Computational analysis could quantify this effect by calculating molecular electrostatic potential (MEP) maps, which visualize electron-rich and electron-poor regions. This information is vital for predicting how the molecule might interact with biological targets.
Furthermore, quantum mechanical calculations can determine a range of molecular descriptors that are fundamental to structure-property relationship studies. These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity and electronic behavior. mdpi.com The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability.
The following table illustrates the types of data that would be generated in a computational study to build a structure-property relationship model for derivatives of this compound.
| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Parent Compound | Data N/A | Data N/A | Data N/A | Data N/A |
| Derivative A (e.g., -OH on ring) | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| Derivative B (e.g., -NH2 on ring) | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| Derivative C (e.g., -Cl on ring) | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
By analyzing these calculated parameters across a series of modified compounds, researchers can establish quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR). These models are instrumental in the rational design process, enabling the prediction of a derivative's properties without the need for synthesis and experimental testing of every compound. This in-silico approach accelerates the discovery of new molecules with optimized characteristics for specific applications. nih.govmdpi.com
Future Research Perspectives and Emerging Directions for the Chemical Compound
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
Future research will likely focus on developing efficient and environmentally benign methods for synthesizing 3-(4,4,4-trifluoro-1,3-dioxobutyl)-benzonitrile. Traditional approaches to similar β-diketones often involve the Claisen condensation. zenodo.orgsapub.org However, the field is moving towards more sustainable practices.
One promising direction is the use of fluoroform (HCF3), a potent greenhouse gas, as a trifluoromethylating agent for esters, which could be adapted for the final step of the synthesis. beilstein-journals.org Another green approach could involve the use of ionic liquids as recyclable catalysts and solvents, which has proven effective in the synthesis of benzonitriles from benzaldehydes, eliminating the need for harsh acids or metal catalysts. researchgate.netrsc.orgrsc.org Direct fluorination techniques using modern reagents like Selectfluor® represent another avenue for creating the trifluoromethyl group under potentially milder conditions. sapub.orgmdpi.com
Table 1: Comparison of Potential Sustainable Synthetic Methodologies
| Methodology | Precursors | Key Reagents/Catalysts | Potential Advantages |
|---|---|---|---|
| Fluoroform Trifluoromethylation | Methyl 3-cyanobenzoate | Fluoroform (HCF3), KHMDS | Utilizes a greenhouse gas as a chemical feedstock. |
| Ionic Liquid-Mediated Synthesis | 3-Acetylbenzonitrile (B155718), Ethyl trifluoroacetate (B77799) | Ionic Liquid (e.g., [HSO3-b-Py]·HSO4) | Avoids metal catalysts; easy catalyst recycling. rsc.orgrsc.org |
| Electrophilic Fluorination | 3-(1,3-dioxobutyl)-benzonitrile | Selectfluor® | High selectivity under mild conditions. mdpi.com |
Advancements in Catalytic Applications and Process Development
The dual functionality of this compound—a metal-chelating β-diketone and a potentially coordinating nitrile group—opens up significant opportunities in catalysis. The β-diketone moiety is well-known for forming stable complexes with a wide range of transition metals, including palladium, copper, and ruthenium. nih.govresearchgate.netmdpi.com These metal complexes could be investigated as catalysts for various organic transformations.
Furthermore, the benzonitrile (B105546) group itself can act as a labile ligand in transition metal complexes, such as those of palladium, making them useful as synthetic intermediates where the benzonitrile can be easily displaced by other ligands. atamankimya.comwikipedia.org Research could explore the catalytic activity of its metal complexes in reactions like C-C coupling, hydrogenations, or oxidations. The hydrogenation of the nitrile group over palladium catalysts is a known process that could be selectively controlled to produce primary amines or other reduced products. acs.orgresearchgate.net
Designing Next-Generation Functional Materials
The unique electronic properties conferred by the trifluoromethyl and nitrile groups make this compound a promising building block for advanced functional materials. Fluorinated β-diketones are extensively used in creating luminescent materials, particularly through the formation of complexes with lanthanide ions. researchgate.netnih.gov The resulting complexes often exhibit sharp and intense emission bands, making them suitable for applications in sensors and organic light-emitting diodes (OLEDs).
The benzonitrile component also offers a pathway to novel polymers. Recent studies have shown that benzonitrile-based polymers can exhibit aggregation-induced emission (AIE) and serve as highly effective host materials in solution-processable thermally activated delayed fluorescence (TADF) OLEDs. rsc.org Future work could involve the polymerization of derivatives of this compound to create polymers that combine the chelating ability of the diketone with the favorable electronic and photophysical properties of the benzonitrile moiety.
Table 2: Potential Applications in Functional Materials
| Material Class | Key Feature | Potential Application | Relevant Analogue Research |
|---|---|---|---|
| Lanthanide Complexes | Luminescence | OLEDs, Chemical Sensors | Heterometallic complexes from fluorinated β-diketones. nih.gov |
| Coordination Polymers | Porosity / Catalysis | Gas Storage, Heterogeneous Catalysis | Metal-organic frameworks using diketonate linkers. |
| AIE Polymers | Aggregation-Induced Emission | High-efficiency blue and green TADF-OLEDs. | Benzonitrile-based homopolymers as host materials. rsc.org |
Expanding the Scope of Coordination and Supramolecular Chemistry
The field of coordination chemistry offers vast potential for this compound. As a classic O,O-bidentate ligand, the β-diketone part can coordinate to virtually any metal ion, from transition metals to lanthanides and actinides. researchgate.net This allows for the construction of a diverse array of mononuclear, binuclear, and polynuclear complexes. nih.govresearchgate.net
Beyond simple coordination, the presence of fluorine atoms introduces the possibility of intricate supramolecular architectures guided by non-covalent interactions. Weak interactions such as C–H···F and F···F contacts play a crucial role in the crystal engineering of fluorinated molecules, dictating their solid-state packing and properties. mdpi.comresearchgate.netacs.org The nitrile group can also participate in hydrogen bonding or coordinate to a second metal center, enabling the formation of complex, multi-dimensional supramolecular structures.
Synergistic Approaches Combining Experimental and Computational Studies
To accelerate the exploration of this compound, a combined experimental and computational approach is essential. Computational methods, particularly Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, stability, and reactivity. mdpi.com Molecular docking simulations could predict the biological activity of its metal complexes, a strategy that has been successfully applied to analogous copper(II) trifluoromethyl β-diketonates. nih.gov
Hirshfeld surface analysis can be employed to visualize and quantify the crucial intermolecular interactions, such as the C-H···F bonds that guide its supramolecular assembly. mdpi.com These computational predictions can then guide experimental work, for instance, by identifying the most promising metal ions for creating luminescent materials or by predicting the most stable crystalline forms for materials applications. This synergy will be critical in efficiently unlocking the full potential of this compound.
Q & A
Q. What are the optimal synthetic routes for 3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling a trifluorobutyl-diketone precursor with benzonitrile derivatives under controlled conditions (e.g., using Pd catalysts for cross-coupling). Yield optimization can be achieved by:
- Solvent Selection : Polar aprotic solvents like DMF or THF enhance reactivity .
- Catalyst Tuning : Palladium-based catalysts improve efficiency in aryl-alkyl bond formation .
- Temperature Control : Stepwise heating (e.g., 60–80°C) minimizes side reactions .
Purification via column chromatography or recrystallization ensures high purity.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : A multi-technique approach is critical:
- FT-IR : Identifies carbonyl (C=O) and nitrile (C≡N) stretches (1700–1650 cm⁻¹ and 2250 cm⁻¹, respectively) .
- NMR : ¹H/¹³C/¹⁹F NMR resolves trifluoromethyl (-CF₃) and diketone environments .
- UV-Vis : Confirms π→π* transitions in the aromatic and diketone moieties .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do electronic and steric effects of the trifluoromethyl group influence the compound's reactivity in cross-coupling reactions?
- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, which:
- Activates Aromatic Rings : Enhances electrophilic substitution at meta/para positions .
- Steric Hindrance : Reduces accessibility for bulky reagents, requiring smaller ligands (e.g., monodentate phosphines) in catalytic systems .
Computational studies (DFT) can model charge distribution and predict reactive sites .
Q. What strategies can resolve contradictions in biological activity data across different in vitro assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent). To resolve:
Q. How can molecular docking studies predict the binding affinity of this compound to enzyme targets like kinases or cytochrome P450?
- Methodological Answer : Docking workflows include:
- Protein Preparation : Optimize crystal structures (e.g., PDB files) via energy minimization .
- Ligand Parameterization : Assign partial charges to the trifluorobutyl-diketone moiety using tools like Gaussian .
- Binding Site Analysis : Identify hydrophobic pockets accommodating -CF₃ groups .
Validation via comparative binding assays (e.g., SPR or ITC) strengthens predictions .
Additional Methodological Notes
- Data Reproducibility : Always cross-validate synthetic yields and spectral data with independent replicates .
- Safety : Handle nitrile derivatives in fume hoods due to potential toxicity .
For specialized applications (e.g., optical materials or enzyme inhibition), consult domain-specific protocols from peer-reviewed studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
